![molecular formula C15H28N2O2 B7585656 2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide](/img/structure/B7585656.png)
2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide, also known as AHCYPA, is a synthetic compound that has shown potential in various scientific research applications.
Mechanism of Action
The mechanism of action for 2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide involves its binding to the active site of HDACs, leading to the inhibition of their activity. This results in increased histone acetylation and gene expression, which can have various effects on cellular processes.
Biochemical and Physiological Effects:
2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide has been shown to have various biochemical and physiological effects, including its potential as an anticancer agent. Studies have shown that 2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide can induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, 2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide has been shown to have anti-inflammatory effects, which could make it a potential treatment for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide in lab experiments is its specificity for HDAC inhibition, which can lead to more targeted effects on gene expression. However, one limitation is its potential toxicity, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide, including its potential as a treatment for various diseases, such as cancer and inflammatory diseases. Additionally, further studies could be done to investigate its mechanism of action and potential side effects. Finally, research could be done to optimize its synthesis method and improve its purity and yield.
Synthesis Methods
2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide can be synthesized through a multistep process that involves the reaction of 4-hydroxycyclohexanone with 1-azepanamine, followed by the addition of propanoyl chloride. The resulting compound is then purified through recrystallization and characterized through various spectroscopic techniques.
Scientific Research Applications
2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide has been studied for its potential in various scientific research applications, including its role as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. 2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide has been shown to inhibit HDAC activity, leading to increased histone acetylation and gene expression.
properties
IUPAC Name |
2-(azepan-1-yl)-N-(4-hydroxycyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-12(17-10-4-2-3-5-11-17)15(19)16-13-6-8-14(18)9-7-13/h12-14,18H,2-11H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKNGPANAGBTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCC(CC1)O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.